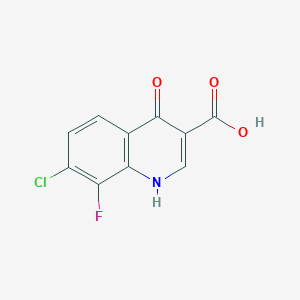
7-Chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid
Vue d'ensemble
Description
7-Chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid is a white or off-white crystalline compound with a unique molecular structure . It’s insoluble in water but soluble in organic solvents such as alcohol, ether, and ketone .
Synthesis Analysis
The synthesis of quinoline derivatives, including this compound, has been reported in the literature . Various synthesis protocols have been used, including classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also used for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular formula of this compound is C10H6ClFNO3 . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
Quinoline derivatives, including this compound, have been functionalized for biological and pharmaceutical activities . The chemical reactions involved in these processes are diverse and depend on the specific synthesis protocols used .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a density of 1.600, a melting point of 250°C (dec.) (lit.), and a predicted boiling point of 416.5±45.0 °C . Its refractive index is 1.648 .Applications De Recherche Scientifique
Antioxidant and Prooxidant Effects
One study explored the antioxidative or prooxidative effect of 4-hydroxyquinoline derivatives, including those synthesized from 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid, on free-radical-initiated hemolysis of erythrocytes. The findings indicated that the distributive status of these compounds in the reaction system plays a significant role in determining their effect. Specifically, derivatives like 7-chloro-4-hydroxyquinoline (CQ) and 7-fluoro-4-hydroxyquinoline (FQ), which can be synthesized through decarboxylation of 7-fluoro-4-hydroxyquinoline-3-carboxylic acid (FQCA) and 7-chloro-4-hydroxyquinoline-3-carboxylic acid (CQCA), exhibited prooxidative or antioxidative roles based on their packaging in dipalmitoyl phosphatidylcholine (DPPC) vesicle. This study highlights the potential of these compounds in oxidative stress-related applications (Liu, Han, Lin, & Luo, 2002).
Antibacterial Activity
Several studies have focused on the synthesis and antibacterial potency of derivatives synthesized from this compound. These derivatives demonstrated effective antibacterial activities against various bacterial strains, including E. coli and S. aureus. The structural modifications of these compounds have shown to significantly influence their antibacterial effectiveness, indicating their potential use in developing new antibacterial agents (Al-Hiari et al., 2007).
Antitumor Activity
Research into heterocyclic compounds fused onto 4-oxoquinoline-3-carboxylic acid derivatives, including those derived from this compound, has shown promising antitumor activities. These studies suggest the potential application of these compounds in cancer treatment, highlighting their cytotoxicity against various human tumor cell lines and suggesting a future direction for the development of new antitumor drugs (El-Abadelah et al., 2007).
Mécanisme D'action
While the specific mechanism of action for 7-Chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid is not mentioned in the sources, quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
Safety and Hazards
When handling 7-Chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid, appropriate protective equipment such as laboratory gloves, protective eyewear, and protective clothing should be worn . It should be avoided contact with skin and eyes. If contact occurs, rinse immediately with plenty of water and seek medical help . It should be handled in a well-ventilated area .
Orientations Futures
Quinoline derivatives, including 7-Chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid, have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in drug discovery and medicinal chemistry . Future research may focus on synthesizing new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .
Propriétés
IUPAC Name |
7-chloro-8-fluoro-4-oxo-1H-quinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClFNO3/c11-6-2-1-4-8(7(6)12)13-3-5(9(4)14)10(15)16/h1-3H,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJOFIBYCYSWMEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C(=O)C(=CN2)C(=O)O)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Chloro-6-iodo-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1418853.png)
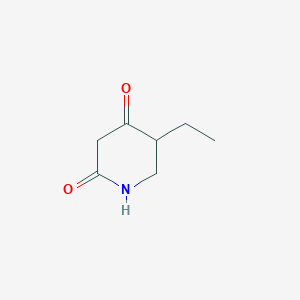
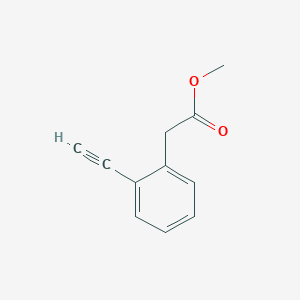

![1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-YL]ethanamine](/img/structure/B1418859.png)
![2-[(Tetrahydrofuran-2-ylmethyl)amino]pyrimidine-5-carbaldehyde](/img/structure/B1418860.png)
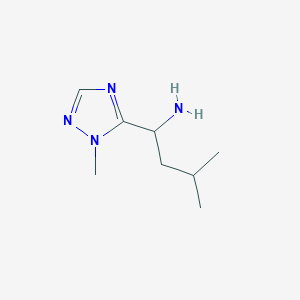
![2-chloro-N-[(4-phenyloxan-4-yl)methyl]acetamide](/img/structure/B1418862.png)
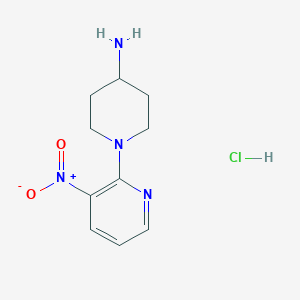
![6,8-dichloro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride](/img/structure/B1418868.png)
![2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride](/img/structure/B1418869.png)
![Methyl 3-bromoimidazo[1,2-A]pyridine-7-carboxylate](/img/structure/B1418870.png)
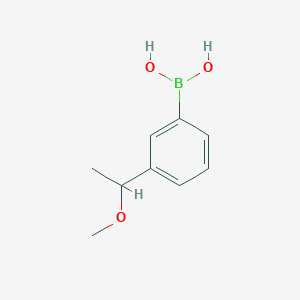
![2-chloro-N-ethyl-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B1418876.png)